molecular formula C12H23NO3 B1400704 Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate CAS No. 791642-61-0

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate

Cat. No. B1400704
CAS RN: 791642-61-0
M. Wt: 229.32 g/mol
InChI Key: YTPAFSWHBIHSFV-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is a chemical compound with the CAS Number: 791642-61-0. Its molecular weight is 229.32 and its IUPAC name is tert-butyl [2- (hydroxymethyl)-1-piperidinyl]acetate . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The InChI code for “Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is 1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial Agents

Derivatives of piperazine, like the one mentioned, have been screened for antibacterial activities against various bacterial strains. They serve as intermediates in synthesizing novel organic compounds such as amides and sulphonamides, which are known for their antibacterial properties .

Organic Synthesis

Piperidine derivatives are valuable intermediates in organic synthesis. They are used to create a wide range of organic compounds, including those with potential biological activity. The tert-butyl group in particular can be a protecting group that is removed later in the synthesis process .

Biological Activity Research

The compound’s structure suggests it could be involved in synthesizing biologically active piperidines. Researchers often look for suitable substrates to create compounds that can be tested for various biological activities .

Chemical Characterization

Such compounds are also subjects of chemical characterization studies, which include X-ray diffraction studies and other analytical methods to determine their structure and properties .

Material Science

While not directly mentioned in the search results, piperidine derivatives are sometimes used in material science research, particularly in the development of new polymers or as catalysts in chemical reactions.

BenchChem Springer Link MDPI

Safety and Hazards

The safety information for “Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPAFSWHBIHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromo-acetic acid tert-butyl ester (0.39 g, 2 mmol) was dissolved in DMF (1 mL). A solution of piperidin-2-yl-methanol (0.25 g, 2.2 mmol) in DMF (1 mL) and diisopropylethylamine (0.38 mL, 2.2 mmol) was added. The reaction mixture was stirred at 50° C. for 16 h. The solvent was removed in vacuo. EtOAc (20 mL) and water (7 mL) was added. The two phases were separated. The aqueous phase was extracted twice with EtOAc (20 mL). The combined EtOAc phases were dried over magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The product was isolated as an oil. Yield: 0.37 g, 80%.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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